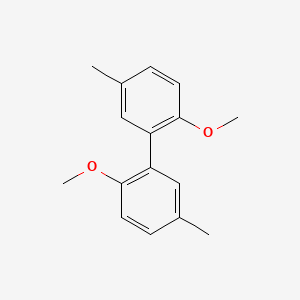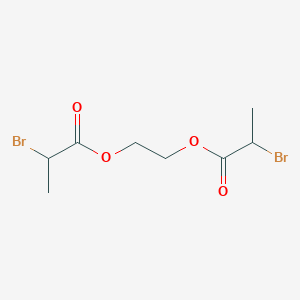![molecular formula C12H11N3 B14728265 Propanedinitrile, [(dimethylamino)phenylmethylene]- CAS No. 13724-10-2](/img/structure/B14728265.png)
Propanedinitrile, [(dimethylamino)phenylmethylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(dimethylamino)phenylmethylene]- is a chemical compound with the molecular formula C12H11N3. It is known for its unique structure, which includes a dimethylamino group attached to a phenylmethylene moiety, and two nitrile groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(dimethylamino)phenylmethylene]- can be synthesized through a reaction involving benzaldehyde and malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzaldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Propanedinitrile, [(dimethylamino)phenylmethylene]-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(dimethylamino)phenylmethylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Propanedinitrile, [(dimethylamino)phenylmethylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which propanedinitrile, [(dimethylamino)phenylmethylene]- exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidenemalononitrile: Similar structure but lacks the dimethylamino group.
Malononitrile: Contains two nitrile groups but lacks the phenylmethylene and dimethylamino groups.
2-Phenyl-1,1-dicyanoethylene: Similar to propanedinitrile, [(dimethylamino)phenylmethylene]- but with different substituents.
Uniqueness
Propanedinitrile, [(dimethylamino)phenylmethylene]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
13724-10-2 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
2-[dimethylamino(phenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3/c1-15(2)12(11(8-13)9-14)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
ZWUVEFUMOULPII-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C(C#N)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


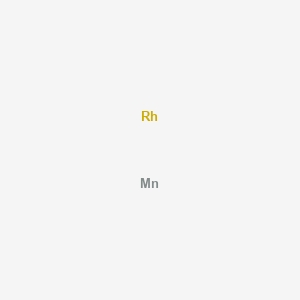

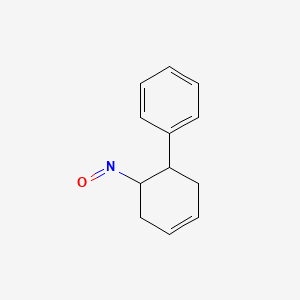
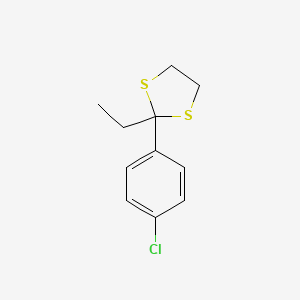
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
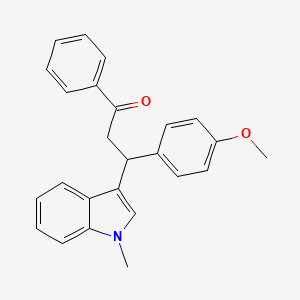
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)


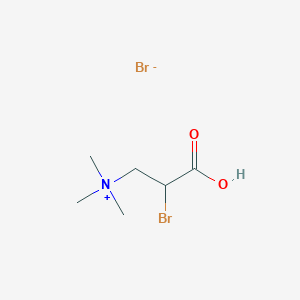

![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
